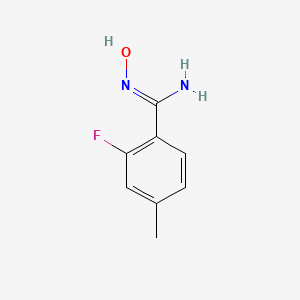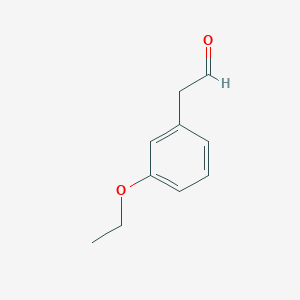
(Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide is a chemical compound with a unique structure that includes a fluorine atom, a hydroxy group, and a carboximidamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzonitrile as the primary starting material.
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.
Carboximidamide Formation: The final step involves the conversion of the nitrile group to a carboximidamide group, typically using hydroxylamine under acidic conditions.
Industrial Production Methods
Industrial production of (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.
Major Products
Oxidation: Formation of 2-fluoro-4-methylbenzaldehyde.
Reduction: Formation of 2-fluoro-N’-hydroxy-4-methylbenzene-1-amine.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific active sites in enzymes, making it a candidate for drug development.
Medicine
In medicine, (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the hydroxy and carboximidamide groups facilitate specific interactions with active sites. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-fluoro-N’-hydroxybenzene-1-carboximidamide
- 4-methylbenzene-1-carboximidamide
- 2-fluoro-4-methylbenzene-1-carboximidamide
Uniqueness
(Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide is unique due to the presence of both the fluorine atom and the hydroxy group on the benzene ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H9FN2O |
|---|---|
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
2-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O/c1-5-2-3-6(7(9)4-5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI-Schlüssel |
VAFZTNBEYGKMHH-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)/C(=N/O)/N)F |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=NO)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13613239.png)





![1-[(1,4-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13613278.png)



![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)

![2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13613308.png)

